molecular formula C11H17FO B184198 (3-Fluoroadamantan-1-yl)methanol CAS No. 106094-47-7

(3-Fluoroadamantan-1-yl)methanol

Cat. No.: B184198
CAS No.: 106094-47-7
M. Wt: 184.25 g/mol
InChI Key: HSPPHIJMDJLXOW-UHFFFAOYSA-N
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Description

(3-Fluoroadamantan-1-yl)methanol is a fluorinated derivative of adamantane, a compound known for its rigid, diamond-like structure. The presence of a fluorine atom and a hydroxyl group in its structure imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoroadamantan-1-yl)methanol typically involves the fluorination of adamantane derivatives. One common method is the reaction of adamantanone with a fluorinating agent such as Selectfluor, followed by reduction with a suitable reducing agent like sodium borohydride to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale fluorination and reduction processes, similar to those used in laboratory synthesis, but optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoroadamantan-1-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.

Major Products Formed

    Oxidation: Formation of (3-Fluoroadamantan-1-yl)ketone.

    Reduction: Formation of 3-fluoroadamantane.

    Substitution: Formation of various substituted adamantane derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Fluoroadamantan-1-yl)methanol has several applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

(3-fluoro-1-adamantyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FO/c12-11-4-8-1-9(5-11)3-10(2-8,6-11)7-13/h8-9,13H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPPHIJMDJLXOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50616514
Record name (3-Fluorotricyclo[3.3.1.1~3,7~]decan-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50616514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106094-47-7
Record name (3-Fluorotricyclo[3.3.1.1~3,7~]decan-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50616514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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